tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride
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Overview
Description
tert-Butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride: is a synthetic organic compound with the molecular formula C12H22N2O2·HCl. It is characterized by a bicyclic structure, which includes a carbamate group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride typically involves the following steps:
Formation of the Bicyclic Intermediate: The initial step involves the preparation of the bicyclic intermediate, which can be achieved through a Diels-Alder reaction. This reaction involves a diene and a dienophile to form the bicyclic structure.
Introduction of the Carbamate Group: The next step is the introduction of the carbamate group. This is usually done by reacting the bicyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination process, where the intermediate is reacted with an amine source under reducing conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as hydroxide ions can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Primary amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It serves as a model compound for studying the behavior of bicyclic amines in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bicyclic structure allows for high-affinity binding to receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{5-aminobicyclo[2.2.1]heptan-2-yl}carbamate hydrochloride
- tert-Butyl N-{3-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride
Uniqueness
Compared to similar compounds, tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride is unique due to the position of the amine group on the bicyclic structure. This positional difference can significantly affect the compound’s reactivity and binding affinity, making it distinct in its chemical and biological behavior.
Biological Activity
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride (CAS No. 1630907-27-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : Typically 97% in commercial preparations
- Storage Conditions : 2-8°C, protected from light
The biological activity of this compound is primarily attributed to its interactions with various enzymatic pathways and cellular processes:
- Inhibition of Enzymes : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in neurodegenerative processes, similar to other carbamate derivatives.
- Neuroprotective Effects : It has been suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Biological Activity Data
Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated a moderate protective effect against Aβ-induced cell death, suggesting potential applications in Alzheimer's disease treatment.
Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that the compound could inhibit acetylcholinesterase, which is critical for neurotransmitter regulation in the brain. This inhibition was quantified, showing an IC50 value indicative of its potency compared to known inhibitors.
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of carbamate derivatives. The bicyclic structure of this compound may contribute to its interaction with biological targets, enhancing its efficacy.
Comparative Analysis with Other Compounds
Compound Name | Activity Type | IC50/Ki Values |
---|---|---|
M4 Compound | Acetylcholinesterase Inhibitor | IC50 = 15.4 nM |
tert-butyl N-{4-amino...} | Acetylcholinesterase Inhibitor | TBD |
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12;/h4-8,13H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXRZQNQGAZOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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